2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride
Description
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride (CAS: 2126161-69-9) is a pyrrolidine derivative substituted with a thiophene-methyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₆ClNS, with a molecular weight of 217.76 g/mol . The compound features a bicyclic structure combining a pyrrolidine (a five-membered amine ring) and a thiophene (a sulfur-containing aromatic heterocycle).
The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. American Elements supplies this compound in high-purity grades (≥99%), including pharmaceutical and research grades, underscoring its utility in drug development and chemical synthesis .
Properties
IUPAC Name |
2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-10(5-3-6-11-10)8-9-4-2-7-12-9;/h2,4,7,11H,3,5-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZAENPNLKISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiophene ring or modify the pyrrolidine ring.
Substitution: The methyl group or the thiophen-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Modified pyrrolidine derivatives.
Substitution: New compounds with different functional groups replacing the methyl or thiophen-2-ylmethyl groups.
Scientific Research Applications
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Electronic and Steric Effects
Pharmacological Relevance
- Methyl vs.
Regulatory and Commercial Status
- Regulatory Compliance : The target compound meets pharmaceutical-grade standards (per American Elements), whereas analogues like 2-(2-methoxyphenyl)pyrrolidine HCl are primarily research chemicals without formal regulatory approval .
- Commercial Availability : Suppliers include American Elements (target compound), Cayman Chemical (methylphenyl analogues), and Aaron Chemicals LLC (halogenated derivatives) .
Biological Activity
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride is an organic compound recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological conditions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₆ClNS
- Molecular Weight : 217.76 g/mol
- IUPAC Name : 2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine; hydrochloride
- Appearance : White powder, stable at room temperature
The compound's biological activity is primarily attributed to its structural features, including the pyrrolidine ring and the thiophenyl substituent. The nitrogen atom in the pyrrolidine ring facilitates nucleophilic substitutions and electrophilic additions, while the thiophenyl moiety may participate in electrophilic aromatic substitution reactions. These characteristics suggest that this compound may interact with various biological targets, including receptors and enzymes involved in neurological processes.
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, various pyrrolidine compounds have demonstrated antibacterial and antifungal activities against a range of pathogens.
| Compound Name | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potentially effective |
| Sodium pyrrolidide | 0.0039 - 0.025 | Active against S. aureus and E. coli |
| Compound 12a | 0.0195 | Active against E. coli and C. albicans |
In vitro tests revealed that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values indicating strong activity against common bacterial strains, including Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The unique structure of this compound suggests potential neuropharmacological applications. Studies on related compounds have shown efficacy in models for seizure activity and pain relief.
Case Study: Anticonvulsant Activity
A focused series of pyrrolidine derivatives were evaluated for their antiseizure effects. One such derivative demonstrated significant protection in seizure models with effective doses ranging from 62.1 mg/kg to 75.6 mg/kg . This suggests that similar compounds could be explored for their anticonvulsant properties.
Safety Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary assessments indicate that it may not exhibit mutagenic properties at tested concentrations, which is promising for further development .
Q & A
Q. What are the established synthetic routes for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination steps. For example, analogous pyrrolidine derivatives are synthesized via nucleophilic substitution using intermediates like 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by coupling with thiophene-containing moieties (e.g., thiophen-2-ylmethyl halides) . Optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side reactions during thiophene coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
Yield improvements (up to 13% overall in analogous syntheses) are achievable through iterative purification (e.g., column chromatography) and monitoring by TLC/HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 2.5–3.5 ppm confirm pyrrolidine ring protons, while δ 6.5–7.5 ppm indicate thiophene aromatic protons.
- 13C NMR : Signals near 140–150 ppm verify thiophene carbons, and 45–60 ppm confirm pyrrolidine carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak ([M+H]+ at m/z 230.1) and detect fragmentation patterns.
- FT-IR : Absorbance at 2500–2600 cm⁻¹ confirms the hydrochloride salt formation (N–H stretch).
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, targeting ≥95% area under the curve .
Advanced Research Questions
Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software be employed to resolve them?
Methodological Answer: Crystallographic challenges include:
- Disorder in the thiophene ring : Dynamic thiophene conformations can lead to poorly resolved electron density.
- Hydrochloride salt positioning : Hydrogen bonding networks may complicate unit cell determination.
Solutions using SHELX : - SHELXD : For structure solution, use dual-space algorithms to handle partial occupancy of disordered atoms.
- SHELXL : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms and apply restraints to thiophene ring geometry.
- Twinned data : Use the TWIN command in SHELXL to model twin domains (common in salts due to lattice strain). Validation with R-factor convergence (<5%) and Fo/Fc maps ensures accuracy .
Q. How should researchers approach the identification and quantification of genotoxic impurities in this compound during pharmaceutical development?
Methodological Answer: Genotoxic impurities (GTIs) like alkyl chlorides or nitroaromatics may arise from intermediates (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride). Key steps:
- LC-MS/MS screening : Use a Q-TOF instrument in full-scan mode (50–500 m/z) to detect trace impurities (LOQ ≤ 1 ppm).
- Derivatization : React potential GTIs (e.g., alkyl halides) with dansyl chloride for fluorescence detection.
- ICH M7 compliance : Apply a "threshold of toxicological concern" (TTC) model, requiring impurity levels ≤ 1.5 µg/day.
For quantification, use external calibration curves with impurity standards (e.g., ethylphenidate hydrochloride) and validate method precision (RSD < 5%) .
Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?
Methodological Answer:
- Hygroscopic intermediates : Store 1-(2-chloroethyl)pyrrolidine hydrochloride under nitrogen or argon to prevent hydrolysis.
- Thiophene derivatives : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation (H315/H319).
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal (per EPA guidelines).
Document risk assessments using GHS hazard codes (e.g., H290 for corrosive byproducts) and ensure emergency wash stations are accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
